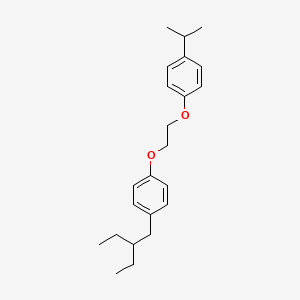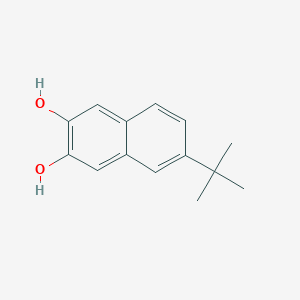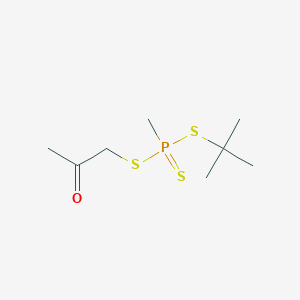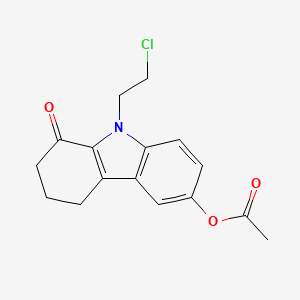
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- is a complex organic compound that belongs to the class of aromatic hydrocarbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- typically involves multi-step organic reactions. The process may start with the functionalization of the benzene ring through Friedel-Crafts alkylation, followed by etherification and other substitution reactions. Common reagents used in these reactions include alkyl halides, phenols, and strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Applications De Recherche Scientifique
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-methylphenoxy)ethoxy)-
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-ethylphenoxy)ethoxy)-
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-propylphenoxy)ethoxy)-
Uniqueness
Benzene, 1-(2-ethylbutyl)-4-(2-(4-(1-methylethyl)phenoxy)ethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
| 125796-94-3 | |
Formule moléculaire |
C23H32O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1-(2-ethylbutyl)-4-[2-(4-propan-2-ylphenoxy)ethoxy]benzene |
InChI |
InChI=1S/C23H32O2/c1-5-19(6-2)17-20-7-11-22(12-8-20)24-15-16-25-23-13-9-21(10-14-23)18(3)4/h7-14,18-19H,5-6,15-17H2,1-4H3 |
Clé InChI |
ZTAGGBZBWJBMBS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)
![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/no-structure.png)
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)




![2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one](/img/structure/B14300233.png)

